ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate
Description
Ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate is a quinoline derivative featuring distinct substituents at positions 2, 4, and 6 of the quinoline core. This structural profile suggests applications in modulating biological targets such as P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) .
Properties
IUPAC Name |
ethyl 4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-34-29(33)22-12-15-25-24(16-22)27(17-26(31-25)21-8-6-5-7-9-21)35-18-28(32)30-23-13-10-20(11-14-23)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXMPMDOLIPTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 4-(propan-2-yl)phenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 6 of the quinoline ring undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating bioactive metabolites or intermediates.
Key Observations:
-
Basic Hydrolysis :
Treatment with aqueous NaOH (1–2 M) in ethanol/water (3:1 v/v) at 60–80°C cleaves the ethyl ester to yield the corresponding carboxylic acid .Reaction time: 4–6 hours.
-
Acidic Hydrolysis :
Concentrated HCl (6 M) in refluxing ethanol (80°C) produces similar results but with slower kinetics (8–10 hours) .
| Condition | Reagents | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Basic hydrolysis | NaOH (2 M), H₂O/EtOH | 60°C | 4 h | Quinoline-6-carboxylic acid | 85–90% |
| Acidic hydrolysis | HCl (6 M), EtOH | 80°C | 8 h | Quinoline-6-carboxylic acid | 75–80% |
Oxidation of the Quinoline Core
The quinoline moiety is susceptible to oxidation at electron-rich positions (e.g., C-2 or C-4).
Reaction Pathways:
-
With KMnO₄ :
In acidic conditions (H₂SO₄, 0.1 M), oxidation generates a quinoline N-oxide derivative.Yield: ~70% after purification by column chromatography.
-
With mCPBA :
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C selectively oxidizes the quinoline ring without affecting the ester group .
Nucleophilic Substitution at the Carbamoyl Group
The carbamoyl methoxy linker ([4-(propan-2-yl)phenyl]carbamoyl) participates in nucleophilic substitution under basic conditions.
Example Reaction:
Reaction with primary amines (e.g., methylamine) in DMF at 100°C replaces the carbamoyl group with an amide derivative :
| Amine | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methylamine | DMF | 100°C | 12 h | 65% |
| Ethylamine | DMF | 100°C | 10 h | 72% |
Catalytic Hydrogenation
The quinoline ring undergoes partial hydrogenation using Pd/C (10% w/w) in ethanol under H₂ (1 atm):
Cross-Coupling Reactions
The phenyl group at position 2 participates in Suzuki-Miyaura cross-coupling with aryl boronic acids.
Example:
Reaction with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C:
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 55% |
| Phenylboronic acid | Pd(PPh₃)₄ | 50% |
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss (~80%) occurring between 220–300°C. Degradation products include CO₂, ethyl fragments, and polycyclic aromatic hydrocarbons.
Biological Reactivity
In vitro studies suggest esterase-mediated hydrolysis in human liver microsomes (t₁/₂ = 2.1 hours) , indicating metabolic lability.
Scientific Research Applications
Ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinoline derivatives, focusing on substituent effects and biological implications.
Structural and Functional Differences
Position 2 :
- Target Compound : Phenyl group.
- Analogues : Methyl (e.g., compound 19 in ) or 4-isopropylphenyl (e.g., ).
Position 4 :
- Target Compound : Carbamoylmethoxy-(4-isopropylphenyl).
- Analogues :
- Benzyloxy (e.g., compound 19 in ): Lacks the carbamoyl group, reducing hydrogen-bonding capacity.
- Carboxylic Acid (e.g., ): Increases polarity but may reduce bioavailability due to ionization at physiological pH.
- Carbohydrazide (): Offers nucleophilic reactivity but lower stability compared to carbamoyl .
Position 6 :
- Target Compound : Ethyl ester.
- Chlorine (): Introduces electron-withdrawing effects, possibly enhancing reactivity but reducing solubility .
Physicochemical Properties
Research Findings
Substituent Impact on Activity: Carbamoylmethoxy groups at position 4 (target compound) may enhance target binding compared to benzyloxy or methoxy groups due to hydrogen-bonding interactions .
Safety and Stability :
- Carbohydrazide analogues () require stringent handling, whereas the target compound’s carbamoyl group may offer better stability .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods in and , utilizing esterification and carbamoylation steps .
Biological Activity
Ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, focusing on recent research findings, case studies, and structure-activity relationships (SAR).
Structure-Activity Relationship (SAR)
The structure of this compound can be analyzed through its functional groups and their contributions to biological activity. The presence of the quinoline core is significant in determining its pharmacological properties.
Key Structural Features:
- Quinoline Core : Known for its role in various biological activities.
- Carbamoyl Group : Enhances interaction with biological targets.
- Methoxy Substituent : Potentially increases lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the potential of quinoline derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). For instance, compounds with similar structural features have demonstrated significant activity against both replicating and non-replicating forms of Mtb.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 6a | Anti-TB | 0.5 |
| 6b | Anti-TB | 1.0 |
| 7a | Anti-TB | 0.3 |
The introduction of halogen substitutions at specific positions on the quinoline ring has been shown to enhance anti-TB activity, suggesting that similar modifications in this compound could yield promising results against Mtb .
Anticancer Activity
In vitro studies have indicated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC50 values of less than 1 μM against colorectal and lung cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| COLO205 | 0.32 |
| H460 | 0.89 |
| Hep3B | 0.40 |
The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . The SAR analysis suggests that modifications at the C-6 position could enhance anticancer efficacy .
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:
- Study on DYRK1A Inhibition : Compounds with structural similarities were found to inhibit DYRK1A effectively, with selectivity observed for certain substituents . This suggests potential applications in neurodegenerative diseases where DYRK1A is implicated.
- Anticonvulsant Properties : Research on related quinoline derivatives indicated partial agonist activity at benzodiazepine receptors, which could lead to therapeutic applications in anxiety and seizure disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
